1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- 1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13624428
InChI: InChI=1S/C19H32BN3O4S/c1-18(2)19(3,4)27-20(26-18)16-6-8-17(9-7-16)21-28(24,25)15-14-23-12-10-22(5)11-13-23/h6-9,21H,10-15H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN3CCN(CC3)C
Molecular Formula: C19H32BN3O4S
Molecular Weight: 409.4 g/mol

1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

CAS No.:

Cat. No.: VC13624428

Molecular Formula: C19H32BN3O4S

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- -

Specification

Molecular Formula C19H32BN3O4S
Molecular Weight 409.4 g/mol
IUPAC Name 2-(4-methylpiperazin-1-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Standard InChI InChI=1S/C19H32BN3O4S/c1-18(2)19(3,4)27-20(26-18)16-6-8-17(9-7-16)21-28(24,25)15-14-23-12-10-22(5)11-13-23/h6-9,21H,10-15H2,1-5H3
Standard InChI Key CXLMKSSOLPDPKT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN3CCN(CC3)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN3CCN(CC3)C

Introduction

1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound that has garnered attention in chemical research due to its unique structure and potential applications. This compound belongs to a class of molecules that incorporate both piperazine and boron-containing moieties, which are significant in organic synthesis and medicinal chemistry.

Synthesis and Preparation

The synthesis of 1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves multi-step organic synthesis techniques. While specific synthesis details for this compound are not readily available, similar compounds often require careful control of reaction conditions to ensure high purity and yield.

General Synthesis Approach

  • Starting Materials: The synthesis likely begins with a piperazine derivative and a boron-containing compound.

  • Coupling Reaction: The key step involves a coupling reaction, possibly a Suzuki-Miyaura reaction, to form the desired boronate ester linkage.

  • Purification: Techniques such as column chromatography are used to purify the final product.

Potential Applications

  • Medicinal Chemistry: The presence of piperazine and boronate ester groups suggests potential biological activity, which could be explored in drug discovery efforts.

  • Organic Synthesis: The compound's structure makes it a useful intermediate in the synthesis of complex molecules, particularly in cross-coupling reactions.

Research Challenges

  • Synthetic Complexity: The synthesis of such compounds can be challenging due to the need for precise control over reaction conditions.

Future Directions

  • Detailed Synthesis Protocols: Developing efficient and scalable synthesis methods.

  • Biological Activity Screening: Investigating the compound's biological activity to identify potential therapeutic applications.

  • Cross-Coupling Reactions: Exploring its utility as a substrate in various cross-coupling reactions to expand its synthetic applications.

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